Product packaging for 4,6-Difluoro-3-iodo-1H-indazole(Cat. No.:CAS No. 887567-79-5)

4,6-Difluoro-3-iodo-1H-indazole

Cat. No.: B1604667
CAS No.: 887567-79-5
M. Wt: 280.01 g/mol
InChI Key: ZPAKVKWQWSWWDY-UHFFFAOYSA-N
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Description

4,6-Difluoro-3-iodo-1H-indazole (CAS 887567-79-5) is a halogenated indazole derivative of high value in medicinal chemistry and drug discovery research. With a molecular formula of C7H3F2IN2 and a molecular weight of 280.01 g/mol, it serves as a versatile synthetic intermediate . Its structure, featuring both fluorine and iodine substituents on the indazole core, makes it a privileged building block for constructing potential pharmaceutical agents . This compound is primarily utilized in the design and synthesis of kinase inhibitors, which play a critical role in targeting specific enzymes involved in cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders . The indazole scaffold is a recognized pharmacophore in several commercially available drugs, and the presence of halogens allows for further functionalization via cross-coupling reactions, enabling researchers to introduce diverse functional groups and optimize pharmacological properties like potency, selectivity, and metabolic stability . The compound requires specific storage conditions: keep in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2IN2 B1604667 4,6-Difluoro-3-iodo-1H-indazole CAS No. 887567-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKVKWQWSWWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646405
Record name 4,6-Difluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-79-5
Record name 4,6-Difluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-3-iodo-2H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Difluoro 3 Iodo 1h Indazole and Its Precursors

Classical and Contemporary Approaches to Indazole Ring Formation

The construction of the indazole nucleus is a focal point of heterocyclic chemistry, with numerous methods developed over the years. These range from long-established condensation reactions to more recent, sophisticated C-H activation and functionalization approaches.

One of the most fundamental and widely practiced methods for constructing the indazole ring involves the cyclization of ortho-substituted aromatic carbonyl compounds with hydrazine (B178648). researchgate.net This classical approach is particularly relevant for producing fluorinated indazoles. The synthesis of 4,6-difluoro-3-methyl-1H-indazole, for example, is achieved by reacting an appropriately fluorinated acetophenone (B1666503) with hydrazine. researchgate.net

The general mechanism involves the condensation of the carbonyl group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heat, leads to the formation of the indazole ring. The reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine has been specifically developed as a practical synthesis for indazoles. nih.govresearchgate.net Using O-methyloxime derivatives can be advantageous as it helps to prevent competitive side reactions like the Wolf-Kishner reduction, which can occur when starting directly from aldehydes. nih.govresearchgate.net

Table 1: Classical Synthesis of Fluorinated Indazoles

Starting Material Reagent Product Yield Reference
4,6-difluoro acetophenone Hydrazine 4,6-difluoro-3-methyl-1H-indazole 98% researchgate.net
6,7-difluoro acetophenone Hydrazine 6,7-difluoro-3-methyl-1H-indazole 50% researchgate.net

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for efficient bond formation. Palladium-catalyzed intramolecular C-H amination represents a powerful strategy for building the indazole core from readily available starting materials like hydrazones. nih.govcapes.gov.br This method avoids the need for pre-functionalized substrates, such as ortho-haloarylhydrazones used in traditional Buchwald-Hartwig aminations, by directly activating a C-H bond on the aromatic ring. nih.gov

The reaction typically involves the cyclization of hydrazones derived from ketones. For instance, benzophenone (B1666685) tosylhydrazones can undergo intramolecular C-H amination with a palladium catalyst to yield indazoles. nih.gov This approach has been shown to be applicable for synthesizing a variety of 2-aryl-2H-indazoles and can be extended to other indole (B1671886) derivatives. capes.gov.brnih.gov

Palladium Acetate (Pd(OAc)₂) is a frequently employed catalyst in these C-H amination reactions. It is often used in combination with co-oxidants and additives. A notable catalyst system is Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, which has proven effective for the intramolecular amination of benzophenone tosylhydrazones. nih.gov This system facilitates the synthesis of indazoles with various functional groups, showing particularly good yields for substrates with electron-donating groups on the benzene (B151609) ring. nih.gov The mechanism is thought to involve a Pd(II)/Pd(IV) catalytic cycle, although the potential role of dinuclear Pd(III) species has also been considered in similar C-H activation contexts. nih.gov

Rhodium(III) Complexes , such as [RhCp*Cl₂]₂, also serve as potent catalysts for C-H activation and have been applied to indazole synthesis. nih.govacs.orgacs.org A common strategy involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. nih.govacs.org In this formal [4+1] annulation, the azobenzene (B91143) C-H bond adds to the aldehyde, followed by a cyclative capture where the azo moiety acts as an internal nucleophile, ultimately leading to the N-aryl-2H-indazole product. nih.gov Dioxane has been identified as an effective solvent for this transformation, and the use of silver salt additives like AgSbF₆ can be crucial for achieving high yields. nih.gov

The substrate scope for these cyclization reactions can be extended to aminohydrazones derived from aromatic amides. While direct literature on using fluorinated aromatic amides to form 4,6-difluoro-1H-indazole via this specific route is limited, the underlying chemical principles are established. The synthesis of fluorinated hydrazones is a known process, often involving the condensation of a fluorinated carbonyl compound with a hydrazine derivative. nih.gov

Furthermore, methods exist for the α-amination of amides, which could be adapted to generate the necessary precursors. nih.gov For example, amides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to facilitate nucleophilic attack by hydrazides, forming substituted aminohydrazones. nih.gov These precursors, containing both the hydrazone moiety for cyclization and the desired fluorine substituents on the aromatic ring, would then be subjected to palladium-catalyzed C-H amination conditions to construct the indazole core. The tolerance of these catalytic systems for various functional groups, including halogens, suggests the feasibility of this approach. nih.gov

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic strategies have gained significant attention. thieme-connect.comnih.gov These methods often rely on alternative modes of activation to promote the key bond-forming cyclization step.

A prominent metal-free approach for indazole synthesis is the intramolecular C-H amination of hydrazones mediated by molecular iodine (I₂). nih.govresearchgate.net This method is operationally simple and utilizes iodine as an oxidant to facilitate the C-N bond formation. researchgate.net The reaction typically involves treating diaryl or tert-butyl aryl ketone hydrazones with molecular iodine, often in the presence of an additive like potassium iodide or a mild base, to yield 1H-indazoles. nih.govresearchgate.net

This strategy has been successfully applied to a range of hydrazone substrates, providing a direct route to the indazole scaffold without the need for transition-metal catalysts. researchgate.net An alternative system employs a catalytic amount of iodobenzene (B50100) in the presence of a terminal oxidant like Oxone® under mild acidic conditions to achieve the same transformation. iosrjournals.org These iodine-mediated reactions represent an efficient and environmentally conscious alternative for the construction of the indazole ring system.

Table 2: Comparison of Indazole Synthesis Strategies

Method Catalyst/Reagent Key Precursor Key Features
Classical Cyclization Hydrazine Hydrate o-Fluoro Aromatic Carbonyl Well-established, straightforward, good yields for specific substrates. researchgate.netnih.gov
Palladium-Catalyzed C-H Amination Pd(OAc)₂, Oxidants Aryl Hydrazones High efficiency, direct C-H functionalization, broad substrate scope. nih.gov
Rhodium-Catalyzed C-H Amination Rh(III) Complexes Azobenzenes, Aldehydes Formal [4+1] annulation, highly functional group compatible. nih.govacs.org

| Iodine-Mediated C-H Amination | I₂ or Iodobenzene/Oxidant | Aryl Hydrazones | Metal-free, operationally simple, mild conditions. researchgate.netiosrjournals.org |

Metal-Free Cyclization Strategies

PIFA-Mediated Aryl C-H Amination

One of the modern approaches to constructing the 1H-indazole scaffold is through direct C-H amination, a process that avoids the need for pre-functionalized starting materials. nih.gov Phenyliodine(III) bis(trifluoroacetate) (PIFA) has emerged as a powerful oxidant for mediating such transformations. nih.govacs.org

In a representative synthesis, arylhydrazones can be cyclized to form 1H-indazoles via a PIFA-mediated aryl C-H amination. nih.govresearchgate.net This reaction proceeds through the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by an amine moiety under relatively mild conditions. acs.org The use of PIFA as an oxidant facilitates the direct formation of the N-N bond, leading to the indazole core with good functional group compatibility and yielding the desired products in respectable amounts. nih.gov This method is notable for being a metal-free catalyzed process. nih.gov

Table 1: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones nih.gov

Starting Material Product Yield

Regioselective Functionalization for 4,6-Difluoro-3-iodo-1H-Indazole Synthesis

Following the construction of the indazole ring, the synthesis of this compound requires the specific introduction of halogen atoms at the C-3, C-4, and C-6 positions.

The functionalization of the C-3 position of the indazole ring is a critical step. mdpi.com Direct iodination at this position is a common and effective strategy. mdpi.comrsc.org This transformation sets the stage for further modifications, such as cross-coupling reactions. mdpi.com

Introduction of Halogen Atoms at Specific Positions

Iodination at the C-3 Position
Reagents and Conditions (e.g., I2 in DMF with K2CO3)

A widely employed method for the iodination of the C-3 position of indazoles involves the use of molecular iodine (I₂) in a suitable solvent, such as N,N-dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). mdpi.comrsc.orgresearchgate.netresearchgate.net The reaction is typically carried out at room temperature or slightly elevated temperatures. mdpi.comrsc.org For instance, treating 6-bromo-1H-indazole with iodine and KOH in DMF results in the formation of 6-bromo-3-iodo-1H-indazole in good yield. rsc.org This method is also applicable to indazoles with different substituents.

Table 2: C-3 Iodination of Indazoles

Substrate Reagents and Conditions Product Yield Reference
6-bromo-1H-indazole I₂, KOH, DMF, rt, 3h 6-bromo-3-iodo-1H-indazole 71.2% rsc.org
Indazole (1) I₂, KOH, DMF, rt, 1h 3-iodo-1H-indazole (2) Not specified mdpi.com

The introduction of fluorine atoms onto the benzene ring of the indazole system is crucial for synthesizing this compound. There are several strategies for achieving this, often involving the use of fluorinated starting materials or late-stage fluorination reactions.

One approach is to start with a pre-fluorinated aniline (B41778) derivative. For example, 3-fluoro-2-methylaniline (B146951) can be used as a starting material, which then undergoes a series of reactions including bromination, ring closure, and deprotection to yield a fluorinated indazole. google.com Another strategy involves the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). brittonsfu.com Photocatalytic methods using decatungstate anion and NFSI have been developed for the direct fluorination of unactivated C-H bonds, offering good functional group tolerance. brittonsfu.com While not specifically detailed for 4,6-difluoro-1H-indazole, these modern fluorination techniques represent potential routes. brittonsfu.comorganic-chemistry.org A process development for a fluorinated indazole has also been described, which involved an electronically directed metalation/formylation sequence followed by condensation and an intramolecular Ullmann cyclization. researchgate.net

During the synthesis, particularly for reactions involving functionalization of the indazole ring, it is often necessary to protect the N-1 nitrogen atom. google.com This prevents unwanted side reactions and can direct the regioselectivity of subsequent transformations. worktribe.com

A variety of protecting groups can be employed for the indazole nitrogen. synarchive.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N-2 position, which can then direct lithiation to the C-3 position. nih.gov While this example is for N-2 protection, similar principles apply to N-1 protection. Other common nitrogen protecting groups include tetrahydropyran (B127337) (THP) and trimethylsilylethoxymethyl (SEM). google.com The protection of the N-1 indazole nitrogen can be achieved by reacting the indazole with a suitable reagent, such as 3,4-dihydro-2H-pyran in the presence of an acid catalyst for the introduction of a THP group. google.com The removal of the protecting group is typically the final step in the synthesis to yield the desired product. google.com

Protecting Group Chemistry for Nitrogen Atoms (N-1)

Prevention of Side Reactions and Regiocontrol

In the synthesis of indazole derivatives, including fluorinated analogues, preventing side reactions and achieving regiocontrol are paramount. The N-alkylation of the 1H-indazole scaffold, for instance, can lead to a mixture of N-1 and N-2 alkylated products. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions such as the choice of base and solvent. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.org Conversely, certain substituents, like a nitro or carboxylate group at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.org

The choice of the N-alkylating reagent also plays a significant role. While primary alkyl halides and secondary alkyl tosylates can be used with a high degree of N-1 regioselectivity, the specific conditions must be carefully optimized. beilstein-journals.org In some cases, thermodynamic equilibration can be exploited to favor the more stable N-1 substituted isomer. beilstein-journals.org For instance, N-1 substituted indazoles have been obtained through an equilibration process when using β-halo ester electrophiles in dimethylformamide (DMF). beilstein-journals.org

Advanced Synthetic Transformations and Reaction Mechanisms

The 4,6-difluoro-1H-indazole core is a versatile scaffold for a variety of advanced synthetic transformations, enabling the introduction of diverse functional groups.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and efficient tool for the synthesis and modification of complex organic molecules, including indazole derivatives. rsc.org This approach avoids the need for pre-functionalization of the substrate, thereby streamlining synthetic routes. rsc.org

Transition metal-catalyzed C-H activation has been extensively explored for the functionalization of indazoles. nih.gov Various metals, including palladium, iron, copper, and rhodium, have been successfully employed to catalyze the formation of C-C and C-heteroatom bonds at different positions of the indazole ring. rsc.orgnih.gov

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation followed by annulation represents a highly effective strategy for the one-step construction of functionalized indazole derivatives. nih.govresearchgate.net This methodology often exhibits broad functional group tolerance and can lead to complex polycyclic structures. nih.govrsc.org

Rhodium(III) catalysis has proven to be particularly versatile for the C-H activation of various substrates, including those leading to indazole synthesis. nih.govbohrium.com Rh(III)-catalyzed reactions often proceed through a C-H metalation step, followed by insertion of an unsaturated partner and subsequent cyclization. nih.govnih.gov For example, Rh(III)-catalyzed C-H activation/C-N bond formation has been utilized in the synthesis of substituted 1H-indazoles. nih.gov In some instances, the reaction involves a sequential C-H bond activation and intramolecular cascade annulation. nih.gov

A notable application of Rh(III) catalysis is the synthesis of functionalized 1H-indazoles from aldehyde phenylhydrazones via a double C-H activation and C-H/C-H cross-coupling. nih.govresearchgate.net This method allows for the direct formation of a C-C bond at the C-7 position of the indazole ring. nih.gov The mechanism is proposed to involve a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.gov

Catalyst SystemReactantsProductKey Features
[CpRhCl₂]₂ / Cu(OAc)₂ / AgSbF₆N-H-imidates and nitrosobenzenesSubstituted 1H-indazolesMild reaction conditions, use of molecular oxygen as the oxidant. nih.gov
[CpRhCl₂]₂ / SbF₆ / Zn(OAc)₂Phenylhydrazines and 1-alkynylcyclobutanols1H-indazole derivatives[4+1] annulation, good functional group compatibility. nih.gov
Rh(III) catalystAldehyde phenylhydrazonesFunctionalized 1H-indazolesDouble C-H activation and C-H/C-H cross-coupling. nih.govresearchgate.net

Copper and silver salts often play crucial roles as co-catalysts or oxidants in transition metal-catalyzed C-H functionalization reactions. In Rh(III)-catalyzed syntheses of 1H-indazoles, Cu(OAc)₂ is frequently used as an oxidant. nih.gov Control experiments have demonstrated that the presence of both rhodium and copper catalysts can be essential for the transformation to proceed. nih.gov

Silver salts, such as AgSbF₆, can act as activators for the rhodium catalyst. nih.gov Silver(I) salts can also mediate intramolecular oxidative C-H bond amination to form 1H-indazoles. nih.gov For instance, the use of AgNTf₂ as an oxidant has been shown to be effective in the synthesis of various 3-substituted 1H-indazoles. nih.gov While copper species can promote these reactions, they may not always be necessary for the amination step itself, sometimes acting more as a base additive. nih.gov

Co-catalyst/OxidantRole in ReactionExample Reaction
Cu(OAc)₂Oxidant in Rh(III)-catalyzed reactionsSynthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov
AgSbF₆Activator for Rh(III) catalystSynthesis of 1H-indazoles from phenylhydrazines and alkynes. nih.gov
AgNTf₂Oxidant in C-H aminationIntramolecular oxidative C-H amination of arylhydrazones. nih.gov
Radical Pathways for C-3 Functionalization

Radical-mediated reactions offer an alternative and powerful approach for the functionalization of heterocycles, including the C-3 position of indazoles. nih.gov These reactions often proceed via the generation of a radical intermediate which then reacts with the heterocyclic core. nih.gov

Direct C-3 alkylation of 1H-indazole via a Minisci-type reaction (the addition of a nucleophilic carbon radical to a protonated electron-deficient heterocycle) has been explored, although it can result in low yields due to the specific electronic properties of the indazole ring system. scispace.com However, other radical pathways have been developed. For instance, radical cascade reactions involving difluoromethylation and cyclization of unactivated alkenes have been used to synthesize CF₂H-substituted polycyclic imidazoles, a strategy that could potentially be adapted for indazole functionalization. acs.org

Cross-Coupling Reactions for Further Derivatization

The iodine atom at the C-3 position of 4,6-difluoro-1H-indazole serves as a versatile handle for introducing a wide range of molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating libraries of novel indazole derivatives for biological screening.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of aryl or heteroaryl groups at the C-3 position, a key structural modification in many biologically active molecules. mdpi.commdpi.com The reaction typically involves the palladium-catalyzed coupling of the 3-iodoindazole with an organoboronic acid or its corresponding ester. mdpi.commdpi.com

The general applicability of the Suzuki-Miyaura reaction for C-3 functionalization of 3-iodoindazoles has been demonstrated, proving to be a powerful tool for creating sophisticated molecules. mdpi.com Studies have focused on coupling 3-iodoindazoles with various arylboronic acids, leading to the synthesis of 3-aryl-1H-indazoles. mdpi.com For instance, the reaction of 3-iodoindazole with different arylboronic acids in the presence of a palladium catalyst and a base like sodium bicarbonate in a solvent mixture like DMF/water has been shown to produce the desired 3-arylindazoles in yields ranging from 55-70%. mdpi.com The versatility of this method allows for the synthesis of compounds that are precursors to potent kinase inhibitors and other therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindazoles This table is representative of Suzuki-Miyaura reactions on the 3-iodoindazole core. Specific yields for the 4,6-difluoro analogue may vary.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed. Research has explored various palladium sources, ligands, and solvent systems to optimize reaction outcomes. Ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), have demonstrated superior catalytic activity compared to simple palladium salts for the C-3 arylation of 3-iodoindazole. mdpi.com

The use of ionic liquids (ILs) as a reaction medium has emerged as a significant advancement. mdpi.comscielo.brresearchgate.net Imidazolium-based ionic liquids, like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) and 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMImPF₆), have been shown to enhance the yields of cross-coupled products. mdpi.com These ILs can stabilize palladium nanoparticles, which act as a reservoir for the active catalytic species, and prevent the precipitation of inactive Pd(0) black, a common issue in these reactions. mdpi.commdpi.com This stabilization facilitates more effective catalyst recycling and reuse. mdpi.comscielo.br The choice of ionic liquid can influence catalytic activity, with studies indicating that BMImBF₄ may perform better than BMImPF₆ in certain systems. mdpi.com The combination of palladium catalysts with ionic liquids provides a robust and often recyclable system for the Suzuki-Miyaura coupling of haloindazoles. scielo.brresearchgate.net

The Heck reaction offers another avenue for the C-3 functionalization of this compound, enabling the formation of carbon-carbon bonds by coupling with alkenes. clockss.org This palladium-catalyzed reaction typically introduces an alkenyl substituent at the C-3 position. While specific studies on the Heck reaction with this compound are not widely detailed in the provided context, the reaction is a standard method for the functionalization of aryl halides. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been studied, indicating that such couplings are feasible within the broader class of iodo-azoles. clockss.org For these reactions, the choice of ligand is crucial, with P(OEt)₃ being identified as suitable for the cross-coupling. clockss.org The reaction conditions, including the palladium source (e.g., Pd(OAc)₂), base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired C-3-alkenylated 4,6-difluoro-1H-indazole products.

Suzuki-Miyaura Coupling at the C-3 Position

Intramolecular Cyclization Reactions for Indazole Formation

For fluorinated indazoles, a concise route involves an electronically directed metalation/formylation of a fluorinated aromatic precursor, followed by condensation with a hydrazine to form a hydrazone. researchgate.netscispace.com This hydrazone is then subjected to a copper- or palladium-catalyzed intramolecular Ullmann-type or amination reaction to yield the final indazole product. researchgate.netscispace.comscilit.com For example, arylhydrazones derived from 2-bromobenzaldehydes can be cyclized using a palladium catalyst like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or dppf. scilit.com Another approach involves a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.gov These methods provide a versatile entry to a wide range of substituted indazoles, including those with fluorine atoms on the benzene ring. nih.govnih.gov

Optimization of Reaction Conditions for Synthesis Efficiency

Optimizing reaction conditions is paramount for ensuring high efficiency, yield, and purity in the synthesis of this compound and its derivatives. This involves a systematic investigation of various parameters for each synthetic step.

For the iodination of the 4,6-difluoro-1H-indazole precursor, reaction conditions such as the choice of iodinating agent (e.g., I₂, N-iodosuccinimide), base (e.g., KOH, K₂CO₃), solvent (e.g., DMF, dioxane), and temperature are critical variables that are often optimized. mdpi.comchim.it

In the subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, optimization is key to maximizing yields and minimizing side products. nih.gov Key parameters that are typically screened include:

Palladium Source: Different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium complexes can exhibit varying reactivity. nih.govorganic-chemistry.org

Ligand: The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos, dppf) is crucial and can dramatically influence reaction rate and yield. nih.govmdpi.com

Base: The strength and solubility of the base (e.g., K₃PO₄, NaHCO₃, Cs₂CO₃) can affect the transmetalation step.

Solvent: The solvent system (e.g., DMF, dioxane, THF, water, or ionic liquids) impacts solubility, reaction temperature, and catalyst stability. mdpi.comorganic-chemistry.org

Temperature and Reaction Time: These are adjusted to ensure complete conversion without promoting decomposition or side reactions. mdpi.com

For instance, in the Suzuki coupling of 3-chloroindazole, a switch from Pd₂dba₃ to a second-generation SPhos precatalyst (P2) resulted in a significant yield increase from 52% to 80%. nih.gov Similarly, for the vinylation of 3-iodoindazole, microwave irradiation has been used to shorten reaction times, with studies comparing different catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ to find the optimal conditions. mdpi.com High-throughput screening and statistical modeling are advanced tools that can be employed to efficiently navigate the complex parameter space and identify the safest and most effective conditions for production. researchgate.netscispace.com

Spectroscopic and Structural Elucidation of 4,6 Difluoro 3 Iodo 1h Indazole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural analysis of fluorinated indazoles. By examining the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including connectivity and spatial relationships between atoms.

¹H NMR spectroscopy is fundamental in identifying the positions of hydrogen atoms within a molecule. For 4,6-difluoro-3-iodo-1H-indazole, this technique is crucial for assigning the signals of the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of these protons are influenced by the electronic effects of the fluorine and iodine substituents. msu.eduipb.pt The N-H proton signal is often broad and its chemical shift can be dependent on solvent and concentration. msu.edu

In the ¹H NMR spectrum, the chemical shifts (δ) of the aromatic protons provide insight into the electron distribution within the benzene (B151609) ring. organicchemistrydata.org The electron-withdrawing nature of the fluorine atoms generally leads to a downfield shift of the adjacent proton signals. inflibnet.ac.in Coupling constants (J), which describe the interaction between neighboring protons, are invaluable for determining their relative positions. For instance, ortho-coupled protons typically exhibit larger coupling constants (³J ≈ 7-10 Hz) compared to meta-coupled protons (⁴J ≈ 1-3 Hz) and para-coupled protons (⁵J ≈ 0-1 Hz). inflibnet.ac.in The ¹H-⁹F coupling constants are also important for structural assignment. wikipedia.org

Interactive Table: Representative ¹H NMR Data for Substituted Indazoles

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-IndazoleCDCl₃H-38.10s
H-47.77d8.4
H-57.40m
H-67.18m
H-77.51d8.4
3-Ethoxycarbonyl-1H-indazoleDMSO-d₆N-H13.91bs
H-48.06d7.8
H-77.65d8.4
H-57.44m
H-67.30m
-CH₂-4.38q7.2
-CH₃1.36t7.2

Note: Data is illustrative and sourced from general indazole derivatives. wiley-vch.de Specific data for this compound may vary.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. ksu.edu.sa In this compound, each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment. msu.eduipb.ptorganicchemistrydata.orgbiophysics.orgresearchgate.net The carbons attached to the electronegative fluorine and iodine atoms (C-4, C-6, and C-3) are particularly affected, with their signals appearing at characteristic chemical shifts. msu.eduksu.edu.sa The presence of C-F coupling further aids in the assignment of the carbon signals. rsc.org

Interactive Table: Representative ¹³C NMR Data for Substituted Indazoles

CompoundSolventCarbonChemical Shift (δ, ppm)
1H-IndazoleCDCl₃C-3134.77
C-3a123.13
C-4120.96
C-5126.80
C-6120.86
C-7109.71
C-7a140.01
3-Ethoxycarbonyl-1H-indazoleDMSO-d₆C=O162.33
C-7a140.93
C-3135.20
C-5126.64
C-3a122.83
C-6122.16
C-4121.04
C-7111.09
-CH₂-60.28
-CH₃14.27

Note: This table presents illustrative data from known indazole derivatives. wiley-vch.de The specific chemical shifts for this compound will be influenced by its unique substitution pattern.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique is particularly valuable for this compound as it provides distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. msu.educhemrxiv.org The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are highly sensitive to the local electronic environment, offering detailed structural insights. wikipedia.orgbiophysics.org The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. thermofisher.com

Nitrogen NMR, including both ¹⁵N and ¹⁴N isotopes, is a powerful tool for probing the electronic environment of the nitrogen atoms in the indazole ring. ipb.ptbiophysics.org This technique is especially useful for studying tautomerism, a common phenomenon in indazoles where the N-H proton can reside on either N1 or N2. acs.orgresearchgate.net The chemical shifts of the nitrogen atoms are significantly different in the two tautomeric forms, allowing for their differentiation and the determination of the predominant tautomer in solution. researchgate.netnih.gov However, the low natural abundance of ¹⁵N and the quadrupolar nature of ¹⁴N can present experimental challenges. researchgate.netrsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. ipb.ptorganicchemistrydata.orgchemrxiv.org

gHMQC (Gradient Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons. vibgyorpublishers.orgresearchgate.net

gHMBC (Gradient Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more), which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. researchgate.netscience.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and SELNOESY (Selective 1D NOESY) provide information about the spatial proximity of protons. ipb.ptnih.gov These experiments are particularly useful for determining the regiochemistry of substitution and the conformation of derivatives.

Through the combined application of these advanced NMR techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved. nih.govyoutube.com

Proton NMR (¹H NMR) for Aromatic and N-H Protons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound and its analogs. Different ionization methods offer complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar compounds, including many indazole derivatives. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For indazole derivatives, ESI-MS typically results in the formation of protonated molecules, denoted as [M+H]⁺. This allows for the direct determination of the molecular weight of the compound. For instance, in the analysis of various substituted indazoles, the molecular ion peak is often observed as the [M+H]⁺ ion. nih.gov The technique is sensitive and can be used to analyze complex mixtures, making it valuable in the study of drug metabolites and other biological applications involving indazole-based compounds. nih.gov

It is important to note that instrumental parameters such as solution flow rate, nebulizer gas flow rate, the potential applied at the entrance capillary, and the temperature of the drying gas can influence the ESI-MS spectra and must be carefully optimized to avoid perturbations in speciation. nih.gov

A summary of representative ESI-MS data for some indazole derivatives is presented in the table below.

CompoundMolecular FormulaObserved Ionm/z
6-Bromo-3-iodo-1H-indazoleC₇H₄BrIN₂[M+H]⁺322.9
(E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazoleC₁₇H₁₅BrN₂O₂[M+H]⁺359.1
(E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazoleC₁₇H₁₃BrCl₂N₂O₂[M+H]⁺427.1
1,4,5-Triphenylimidazole 3-oxideC₂₁H₁₆N₂O[M+H]⁺313
1-(4-Fluorophenyl)-4,5-diphenylimidazole 3-oxideC₂₁H₁₅FN₂O[M+H]⁺331

This table presents data from various indazole and imidazole (B134444) derivatives to illustrate the application of ESI-MS in determining molecular weights.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This capability is particularly important for compounds like this compound, where the presence of multiple heteroatoms (N, F, I) requires precise mass determination to distinguish between potential elemental formulas.

HRMS can confirm the identity of a compound by matching the experimentally measured mass to the calculated exact mass of the proposed structure with a very low margin of error, typically in the parts-per-million (ppm) range. nih.gov This level of accuracy is essential for distinguishing between isomers and for the structural elucidation of unknown compounds, such as metabolites or new synthetic derivatives. sccwrp.orgsciex.com For example, HRMS has been instrumental in characterizing halogen-containing drug metabolites, where precise mass data helps to identify the products of biotransformation. nih.gov

The data generated by HRMS is invaluable for the unambiguous confirmation of the chemical formula of newly synthesized compounds and for providing evidence of their purity.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification.

For indazole derivatives, EI-MS can reveal structural information by showing how the molecule breaks apart. The fragmentation pattern can help to identify the core indazole structure and the nature and position of its substituents. nih.gov For instance, the cleavage of the C-I bond in iodo-substituted compounds is a common fragmentation pathway, often resulting in a prominent peak corresponding to the loss of the iodine atom. docbrown.info Similarly, the fragmentation of the indazole ring itself can provide clues about the substitution pattern.

While EI-MS is a powerful tool for structural elucidation, the molecular ion peak may be weak or absent for some compounds due to the high degree of fragmentation. nih.gov

The study of the fragmentation pathways of related compounds, such as indazole N-oxides, can provide valuable insights into the behavior of the indazole core under mass spectrometric conditions. researchgate.net Research on indazole N-oxides has shown that the fragmentation patterns can be complex and are influenced by the position of the N-oxide group and other substituents. researchgate.net

A general observation in the EI-MS of indazole N1-oxides is the loss of an oxygen atom from the molecular ion, leading to a peak corresponding to the deoxygenated indazole. researchgate.netresearchgate.net This is a characteristic fragmentation that helps to identify the compound as an N-oxide. Other fragmentation pathways may involve the cleavage of the indazole ring system. Understanding these pathways can aid in the interpretation of the mass spectra of more complex indazole derivatives, including this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the chemical bonds and functional groups within a molecule. youtube.comnih.govresearchgate.netresearchgate.netyoutube.commyfoodresearch.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that can be used for identification. nih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C-F bonds, the C-I bond, and the aromatic C-H and C=C bonds of the indazole ring. The positions of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions, such as hydrogen bonding. researchgate.net

A general guide to the expected FT-IR absorption bands for this compound is provided in the table below.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AmineN-H stretch3200-3500
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1400-1600
FluoroalkaneC-F stretch1000-1400
IodoalkaneC-I stretch500-600

This table provides a general range for the characteristic absorption of the functional groups present in the molecule. The exact positions of the peaks can vary depending on the specific molecular environment.

By comparing the experimental FT-IR spectrum of a synthesized compound with the expected absorption frequencies, it is possible to confirm the presence of the key functional groups and thus support the proposed structure. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Non-Destructive Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular vibrations of this compound. By analyzing the inelastic scattering of monochromatic light, specific vibrational modes associated with the molecule's structural framework can be identified.

In the context of this compound derivatives, Raman spectroscopy is instrumental in identifying the characteristic vibrational bands of the indazole core and any appended linker moieties. While specific Raman data for this compound is not extensively reported in the reviewed literature, analysis of related indazole structures provides a basis for expected spectral features. For instance, studies on 1H-indazole adsorbed on silver surfaces have identified key Raman shifts corresponding to the pyrazole (B372694) and benzene ring vibrations. nih.gov The introduction of fluorine and iodine substituents would be expected to shift these bands and introduce new vibrational modes, such as the C-F and C-I stretching vibrations, providing a unique spectroscopic fingerprint for the molecule.

Raman spectroscopy is also a valuable tool for investigating the supramolecular assembly of indazole derivatives. The formation of intermolecular interactions, such as hydrogen bonding (N-H···N) and potential halogen bonding involving the iodine atom, can be inferred from changes in the vibrational frequencies and bandwidths of the involved functional groups. mdpi.com For example, a broadening and shift to lower frequency of the N-H stretching vibration in the solid-state Raman spectrum, compared to the gas phase or dilute solution, would be indicative of hydrogen bond formation.

Vibrational Circular Dichroism (VCD) for Chiral Structures

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Although this compound itself is achiral, its derivatives can be designed to be chiral, for instance, by introducing a stereocenter in a substituent. For such chiral derivatives, VCD would be an indispensable tool for determining their absolute configuration in solution, a critical aspect in medicinal chemistry and materials science. youtube.com

The VCD spectrum provides a unique fingerprint of a chiral molecule's three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be unambiguously assigned. rsc.orgnih.gov This technique is particularly powerful as it does not require crystallization of the compound, which is often a significant bottleneck in structural elucidation. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

By diffracting X-rays through a single crystal of a this compound derivative, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov This technique provides unequivocal proof of the molecular structure and offers insights into the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly available in the searched databases, data from related halogenated pyrazole and indazole structures can provide expected values for its molecular geometry. mdpi.comnih.gov The indazole core is expected to be largely planar, with the fluorine and iodine substituents lying in the plane of the bicyclic system. The precise bond lengths and angles will be influenced by the electronic effects of the halogen substituents.

Below are tables with representative bond lengths and angles for a related halogenated pyrazole, 4-iodo-1H-pyrazole, which can serve as an analogue for estimating the geometry of the pyrazole ring within the indazole system. mdpi.com

Table 1: Representative Bond Lengths for a Halogenated Pyrazole Analogue

Bond Length (Å)
I-C(4) 2.053(2)
N(1)-N(2) 1.345(3)
N(1)-C(5) 1.346(3)
N(2)-C(3) 1.332(3)
C(3)-C(4) 1.383(3)
C(4)-C(5) 1.380(3)

Data derived from the crystal structure of 4-iodo-1H-pyrazole and is intended for comparative purposes. mdpi.com

Table 2: Representative Bond Angles for a Halogenated Pyrazole Analogue

Angle Angle (°)
C(5)-N(1)-N(2) 112.5(2)
C(3)-N(2)-N(1) 105.0(2)
N(2)-C(3)-C(4) 111.4(2)
C(5)-C(4)-C(3) 104.9(2)
I-C(4)-C(3) 127.3(2)
I-C(4)-C(5) 127.8(2)

Data derived from the crystal structure of 4-iodo-1H-pyrazole and is intended for comparative purposes. mdpi.com

Single Crystal X-ray Diffraction

Supramolecular Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular arrangement of fluorinated indazoles in the solid state is significantly influenced by a combination of intermolecular forces, including hydrogen bonding and π-π stacking. In related fluorinated indazole systems, such as 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, the molecules are known to form catemeric structures through hydrogen bonds. core.ac.ukrsc.org These catemers, which are chain-like polymeric structures, are a result of N-H···N hydrogen bonds between adjacent indazole molecules.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the behavior of analogous fluorinated indazoles suggests a propensity for forming robust hydrogen-bonded networks. The presence of the N-H group in the indazole ring is a key determinant in the formation of these supramolecular assemblies.

The table below summarizes the key intermolecular interactions anticipated in the crystal structure of this compound, based on studies of related compounds.

Interaction TypeParticipating GroupsExpected Role in Supramolecular Structure
Hydrogen BondingN-H (donor), N (acceptor) of adjacent indazole ringsFormation of catemeric chains or dimeric pairs
π-π StackingIndazole aromatic ringsStabilization of the crystal lattice through aromatic interactions
Chiral Resolution and Helical Structures in Perfluorinated Indazoles

A noteworthy characteristic of certain perfluorinated indazoles is their ability to form helical structures, leading to spontaneous chiral resolution upon crystallization. core.ac.ukrsc.org For instance, 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole have been observed to crystallize in chiral space groups, forming helical catemers with a three-fold screw axis. core.ac.ukrsc.orgcsic.es This phenomenon, where an achiral molecule crystallizes in a chiral space group, is a fascinating aspect of supramolecular chemistry.

The formation of these helical structures is driven by the specific intermolecular interactions within the crystal lattice. The pitch of these helices is influenced by the steric bulk of the substituents on the indazole ring. For example, the pitch of the helix in 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole is larger than that in 3-trifluoromethyl-1H-indazole, which is consistent with the increased size of the perfluorinated ring system. core.ac.uk

Given these precedents, it is plausible that this compound could also exhibit similar chiral crystallization behavior, potentially forming helical structures. The presence of the bulky iodine atom at the 3-position and the fluorine atoms on the benzene ring could influence the helical parameters.

The chiral separation of indazole derivatives has been successfully achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. For other functionalized indazoles, specific chiral columns have demonstrated high enantiomeric resolution. nih.gov This suggests that if this compound were to crystallize as a conglomerate of enantiomeric crystals, similar chromatographic methods could be employed for their separation.

The table below outlines the helical parameters observed in related fluorinated indazoles.

CompoundCrystal SystemSpace GroupHelical Structure
3-Trifluoromethyl-1H-indazoleTrigonalP32Helical catemer
3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazoleTrigonalP32Helical catemer

Powder X-ray Diffraction for Polymorphism and Crystal Forms

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to investigate the crystalline nature of solid materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

For a crystalline compound like this compound, PXRD can be employed to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific crystal form present.

Detect the presence of multiple polymorphs in a sample.

Monitor phase transitions between different polymorphic forms as a function of temperature, pressure, or humidity.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters. While a specific PXRD pattern for this compound is not publicly available in the reviewed literature, the general methodology for such an analysis is well-established.

The table below illustrates the type of data that would be obtained from a PXRD analysis of a crystalline solid.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Hypothetical DataHypothetical DataHypothetical Data
10.28.6745
15.55.71100
20.84.2778
25.13.5462

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No specific data is available for 4,6-Difluoro-3-iodo-1H-indazole.

Published literature with DFT-predicted spectroscopic data for this compound could not be found.

Specific energy band gap calculations for this compound are not documented in the available literature.

Dedicated aromaticity studies (e.g., Nucleus-Independent Chemical Shift calculations) for this compound have not been found.

While the tautomerism of indazoles is a subject of general study, nih.govmdpi.comnih.gov a specific conformational analysis and investigation of the tautomeric equilibrium for this compound is not available.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Reaction Mechanism Studies (e.g., transition states, intermediates)

No studies detailing the reaction mechanisms involving this compound, including the characterization of transition states or intermediates through computational methods, were found in the searched literature. nih.gov

Analysis of C-H Activation Pathways

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. nih.govnih.gov For indazole derivatives, transition-metal-catalyzed C-H activation has emerged as a key method for their elaboration. nih.govnih.gov While specific computational studies on the C-H activation of this compound are not extensively documented, the analysis of related systems provides a strong basis for understanding the likely pathways.

Transition-metal-catalyzed C-H activation of indazoles often proceeds through a concerted metalation-deprotonation (CMD) mechanism, particularly with rhodium(III) catalysts. nih.gov In this pathway, the catalyst coordinates to the indazole, followed by the cleavage of a C-H bond with the assistance of a base. For this compound, the most likely sites for C-H activation would be the C-5 and C-7 positions on the benzene (B151609) ring, as the C-3 position is blocked by the iodine atom.

Density Functional Theory (DFT) calculations are a primary tool for investigating these pathways. nih.govmdpi.com Such calculations can determine the activation energies for the C-H cleavage at different positions, revealing the kinetic and thermodynamic favorability of each pathway. The electronic effects of the fluorine and iodine substituents would be critical in these calculations. The electron-withdrawing nature of the fluorine atoms would likely influence the acidity of the C-H bonds and the stability of the resulting metalated intermediate.

A hypothetical DFT study on the Rh(III)-catalyzed C-H activation of this compound might involve the following steps:

Reactant Complex Formation: Modeling the initial coordination of the Rh(III) catalyst to the indazole.

Transition State Search: Locating the transition states for C-H activation at the C-5 and C-7 positions.

Intermediate and Product Analysis: Calculating the energies of the resulting rhodacycle intermediates and the final functionalized products.

The relative energies of the transition states would indicate the regioselectivity of the C-H activation. It is plausible that the fluorine atoms could direct the metalation to a specific C-H bond due to their electronic influence.

Computational Step Objective Key Parameters to Determine
Reactant Complex ModelingTo determine the initial binding mode of the catalyst.Binding energy, geometry of the complex.
Transition State CalculationTo identify the energy barrier for C-H cleavage.Activation energy (ΔG‡), geometry of the transition state.
Intermediate Stability AnalysisTo assess the stability of the metalated intermediate.Relative energy of the rhodacycle.
Product Energy CalculationTo determine the overall thermodynamics of the reaction.Reaction energy (ΔG).

Skeletal Editing Mechanisms

Skeletal editing refers to the modification of a molecule's core structure, for instance, by atom insertion, deletion, or rearrangement. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This is a powerful concept for the diversification of molecular scaffolds. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net One such transformation relevant to indazoles is the conversion of an indole (B1671886) framework to an indazole. nih.govchemrxiv.org While this is the reverse of forming an indazole, the computational analysis of such a process provides insight into the stability and reactivity of the indazole ring system.

A theoretical study on the skeletal editing of a molecule like this compound could explore its potential for rearrangement or ring-expansion reactions. For example, computational methods could be used to investigate the feasibility of inserting a carbon or nitrogen atom into the pyrazole (B372694) ring, leading to a new heterocyclic system.

DFT calculations would be instrumental in mapping the potential energy surface for such transformations. semanticscholar.org This would involve identifying key intermediates and transition states along the reaction coordinate. The high energetic barriers often associated with breaking and forming the bonds of an aromatic system would be a key focus of such a study.

For instance, a hypothetical computational investigation into the ring expansion of this compound might reveal the following:

The preferred site of initial attack by a reagent.

The stability of any ring-opened intermediates.

The activation energy for the ring-closing step to form the new, expanded ring system.

The presence of the difluoro and iodo substituents would be expected to significantly impact the energetics of these pathways compared to an unsubstituted indazole.

Transformation Type Hypothetical Reactant Potential Product Computational Focus
Carbon InsertionThis compound + Carbene SourceA difluoro-iodo-substituted quinoline (B57606) derivativeReaction pathway energetics, stability of intermediates.
Nitrogen InsertionThis compound + Azide SourceA difluoro-iodo-substituted benzotriazine derivativeTransition state analysis for N-N bond formation and ring expansion.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD simulations can also provide valuable information about the interactions of small molecules like this compound with its environment, such as a solvent or a biological receptor.

In the context of medicinal chemistry, MD simulations are frequently used to assess the stability of a ligand bound to the active site of a protein. nih.govrsc.org Although no specific MD simulations for this compound in a biological context are publicly available, we can infer the methodology and potential insights from studies on other substituted indazoles. nih.govrsc.org

For example, if this compound were identified as a potential inhibitor of a particular enzyme, MD simulations could be performed to:

Assess Binding Stability: Determine if the compound remains stably bound in the active site over the course of the simulation.

Analyze Intermolecular Interactions: Identify the key hydrogen bonds, halogen bonds (involving the iodine), and hydrophobic interactions that contribute to binding.

Evaluate Conformational Changes: Observe how the ligand and the protein adapt to each other upon binding.

The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex, and by examining the distances and angles of key interactions over time.

Simulation Parameter Information Gained Relevance to this compound
RMSD of the LigandStability of the ligand's position in the binding site.Indicates how well the molecule fits and stays in a hypothetical target.
Intermolecular Hydrogen BondsKey polar interactions contributing to binding affinity.The N-H group of the indazole is a potential hydrogen bond donor.
Halogen Bonding InteractionsThe role of the iodine atom in binding.The iodine at the C-3 position could form stabilizing halogen bonds with electron-rich residues in a protein.
Solvent Accessible Surface Area (SASA)Changes in the exposure of the ligand and protein to the solvent.Can indicate how well the ligand is buried within the binding pocket.

Medicinal Chemistry and Biological Applications of 4,6 Difluoro 3 Iodo 1h Indazole Derivatives

Pharmacological Potential of Indazole Derivatives as Drug Scaffolds

Indazole-containing compounds are recognized for their broad pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govrsc.org This structural motif is found in several FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. nih.gov For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and benzydamine (B159093) is a non-steroidal anti-inflammatory drug. rsc.org The ability of the indazole structure to act as an effective hinge-binding fragment for kinases makes it particularly valuable in the design of targeted cancer therapies. rsc.org The development of derivatives from the core indazole structure is a key strategy for discovering new therapeutic agents with improved efficacy and specificity. nih.gov

The indazole scaffold is a cornerstone in the development of modern anticancer agents. nih.govnih.gov Many indazole derivatives have been synthesized and evaluated for their potential to treat various cancers, including lung, breast, colon, and prostate cancer. nih.gov Their anticancer effects are often attributed to the inhibition of key cellular processes involved in tumor growth and survival. nih.govrsc.org

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. nih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of FGFR1 and FGFR2. nih.gov Research indicates that introducing a fluorine atom at the 6-position of the indazole ring can enhance both enzymatic activity and cellular potency. nih.gov

c-Met: A series of indazole derivatives have been specifically designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase, a target implicated in several human cancers. mdpi.com One compound, in particular, demonstrated high inhibitory activity against c-Met in both biochemical and cell-based assays. mdpi.com Merestinib, an indazole-containing compound, is also known as a c-Met inhibitor. nih.gov

MEK1 and BRAF: Certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been shown to selectively inhibit a panel of kinases, including MEK1 and BRAF. Additionally, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative has demonstrated antitumor activity in patients with BRAF V600-mutant melanoma.

ULK1: In the context of autophagy, a cellular process that can support tumor survival, indazole derivatives have been identified as potent inhibitors of Unc-51-Like Kinase 1 (ULK1). Starting from an in silico screen, researchers optimized an indazole-based hit to develop inhibitors with IC₅₀ values below 50 nM.

KIT: The indazole-based multi-targeted tyrosine kinase inhibitor pazopanib is an inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT. Furthermore, other diarylurea derivatives of indazole have shown selective binding to tyrosine-protein kinase (c-Kit) with high affinity. nih.gov

MAPK1: Indazole-sulfonamide derivatives have been identified as promising inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in human cancers. Molecular docking studies suggest these compounds have a strong affinity for the MAPK1 active site.

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

Derivative Class Target Kinase(s) Key Findings Citations
1H-Indazol-3-amine FGFR1, FGFR2 6-Fluoro substitution enhances potency. nih.gov
Indazole-based c-Met Showed high activity with an IC₅₀ value of 0.17 µM in biochemical assays. mdpi.com
3-(pyrrolopyridin-2-yl)indazole MEK1, BRAF Demonstrated selective inhibition against a panel of kinases.
Indazole-based ULK1 Optimized compounds achieved IC₅₀ < 50 nM.
Diarylurea-indazole KIT Selectively binds to c-Kit with a Kd value of 68.5 nM. nih.gov
Indazole-sulfonamide MAPK1 Shows strong binding affinity in molecular docking studies.

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. nih.gov Certain indazole derivatives have demonstrated the ability to promote apoptosis in cancer cells through the modulation of key regulatory proteins. nih.govrsc.org For example, one potent indazole derivative was shown to dose-dependently increase apoptosis in 4T1 breast cancer cells. nih.gov This effect was associated with the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another study on a different series of indazole derivatives confirmed the ability to affect apoptosis by inhibiting Bcl-2 family members in a concentration-dependent manner. rsc.org

The mitochondria are central to cell life and death, and their dysfunction can trigger apoptosis. nih.gov The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. nih.gov A decrease in ΔΨm can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS). nih.gov An excess of ROS creates oxidative stress, which can damage cellular components and further promote cell death. One study found that an indazole derivative, compound 2f, decreased the mitochondrial membrane potential and simultaneously increased the levels of ROS in 4T1 breast cancer cells, linking its apoptotic activity directly to mitochondrial pathways. nih.gov

The anticancer potential of indazole derivatives is frequently assessed by their ability to inhibit the growth of various cancer cell lines in vitro. nih.gov A series of 3-aryl-1H-indazoles and their N-methyl derivatives were evaluated against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, with several compounds showing moderate to potent cytotoxic activity. In another study, a specific indazole derivative, 2f, exhibited potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov

Table 2: In vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Citations
Derivative 2f 4T1 Breast Cancer 0.23 - 1.15 nih.gov
Derivative 3j HCT-116 Colon Cancer < 87 µg/mL
Derivative 3j MDA-MB-231 Breast Cancer < 87 µg/mL
Derivative 5c HCT-116 Colon Cancer Not specified, but noted as significant
Derivative 5c MDA-MB-231 Breast Cancer Not specified, but noted as significant

In addition to their anticancer properties, indazole derivatives are well-known for their anti-inflammatory effects. nih.govrsc.org The non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core. rsc.org The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. Computational studies involving molecular docking have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by assessing their binding to the COX-2 enzyme. nih.gov These in silico studies suggest that newly developed 1H-indazole compounds have the potential to be effective agents for treating inflammation. nih.gov

Antiviral Activity (e.g., Anti-HIV, Neurotropic Viruses like EV-A71)

Derivatives of indazole have demonstrated notable antiviral properties. nih.gov For instance, certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to reduce the infectivity of influenza viruses. mdpi.com Specifically, compounds with a methyloxy linker chain or a benzoyloxymethyl substituent at the C-4 position of the 1,2,3-triazole ring exhibited potent virucidal activity against extracellular virions. mdpi.com

In the context of anti-HIV research, the development of novel inhibitors targeting viral enzymes is a key strategy. While specific studies on 4,6-difluoro-3-iodo-1H-indazole derivatives for anti-HIV activity are not extensively detailed in the provided results, the broader class of indazole derivatives has been investigated for anti-HIV properties. nih.govnih.gov For example, new families of DDX3X inhibitors, a target for anti-HIV therapies, have been developed, showing inhibitory activities in the low micromolar range. researchgate.net

Enterovirus A71 (EV-A71) is a significant neurotropic virus that can cause severe neurological complications. nih.gov Research into benzimidazole (B57391) derivatives has identified compounds with interesting activity against EV-A71. nih.gov One such derivative demonstrated the ability to protect cell monolayers from the virus-induced cytopathogenic effect, with an EC₅₀ of 3 µM. nih.gov This highlights the potential for heterocyclic compounds, a class to which indazoles belong, in the development of treatments for neurotropic viral infections.

A novel class of indazole-containing compounds has been discovered to have potent anti-influenza activities, targeting the PA-PB1 protein-protein interaction. nih.gov The most potent of these compounds exhibited EC₅₀ values in the low micromolar to nanomolar range against both influenza A and B viruses. nih.gov

Antibacterial and Antifungal Activities

Indazole derivatives have been recognized for their antibacterial and antifungal properties. nih.govnih.gov A novel class of GyrB inhibitors based on the indazole scaffold has shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In terms of antifungal activity, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated. nih.gov Compounds possessing electron-withdrawing groups like -Cl, -NO₂, and -Br showed more potent activity against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. nih.gov Similarly, certain indole (B1671886) derivatives have exhibited broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. researchgate.net Novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also demonstrated significant antifungal effects. nih.gov

Table 1: Antibacterial and Antifungal Activities of Selected Indazole and Related Derivatives

Compound ClassTarget Organism(s)Key FindingsReference(s)
Indazole-based GyrB inhibitorsGram-positive pathogens (e.g., MRSA)Excellent enzymatic and antibacterial activity. nih.gov
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesBacterial and fungal strainsCompounds with electron-withdrawing groups showed high potency. nih.gov
Indole derivativesPhytopathogenic fungiBroad-spectrum antifungal activity, some exceeding commercial fungicides. researchgate.net
Indole derivatives with 1,3,4-thiadiazoleBotrytis cinereaSuperior bioactivity compared to control drugs. nih.gov

Antidiabetic Activity

The potential of indazole derivatives as antidiabetic agents has been an area of active research. nih.govnih.gov One of the key mechanisms explored is the inhibition of carbohydrate-hydrolyzing enzymes. semanticscholar.org

Inhibitors of α-glucosidase and α-amylase play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion. researchgate.net A series of synthesized indazole derivatives demonstrated good inhibitory potential against both α-amylase and α-glucosidase, with some compounds showing inhibitory activity comparable to the standard drug, acarbose. researchgate.netnih.gov Specifically, IC₅₀ values for α-amylase inhibition ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, and for α-glucosidase, from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. researchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibitory Activities of Indazole Derivatives

EnzymeIC₅₀ Range (µg/mL)Key Compounds with Significant ActivityReference(s)
α-Amylase12.17 ± 0.14 to 37.33 ± 0.02Compounds 2, 4–8 researchgate.net
α-Glucosidase12.01 ± 0.09 to 38.01 ± 0.12Compounds 2, 4–8 researchgate.net

Other Therapeutic Areas

The versatility of the indazole scaffold extends to a variety of other therapeutic applications. nih.gov Indazole derivatives have been investigated for their potential as antiarrhythmic, neurodegenerative, anti-emetic, anti-hypertensive, and anti-osteoporosis agents. nih.govnih.gov For instance, some derivatives have been synthesized and evaluated as inhibitors of enzymes relevant to cancer therapy, such as indoleamine 2,3-dioxygenase (IDO1) and fibroblast growth factor receptor (FGFR). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the indazole ring influence their therapeutic effects. nih.govelsevierpure.com

For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, SAR studies guided the optimization of the lead compound. nih.gov Similarly, for indazole derivatives targeting IDO1, SAR analysis revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov In the development of anti-influenza compounds, scaffold hopping and the introduction of an α,β-unsaturated carbonyl moiety were guided by SAR to enhance antiviral activity while reducing cytotoxicity. nih.gov

The introduction of halogen atoms, particularly fluorine and iodine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. Iodine can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Positional Effects of Substituents on Indazole Core

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at different positions can significantly impact potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), the position of substituents on the 1H-indazole scaffold played a crucial role. nih.gov Specifically, substituents at the C-4 and C-6 positions were found to be critical for IDO1 inhibitory activity. nih.govnih.gov The introduction of a nitro-aryl group at the C-4 position of the 1H-indazole was shown to be advantageous for TDO inhibition and also conferred a direct tumoricidal effect. nih.gov Furthermore, the substituents at the C-6 position of the indazole ring were found to significantly influence the activity and selectivity between IDO1 and TDO. nih.gov

In the context of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 6-position of the indazole ring with a fluorine atom resulted in enhanced enzymatic activity and cellular potency. nih.gov Conversely, fluorine substitution on other rings of the molecule was not well-tolerated. nih.gov

The table below summarizes the positional effects of various substituents on the indazole core based on different biological targets.

Target Substituent Position Effect of Substitution Reference
IDO1/TDOC-4Nitro-aryl group beneficial for TDO inhibition and tumoricidal effect. nih.gov
IDO1/TDOC-6Significantly affects IDO1/TDO activity and selectivity. nih.gov
FGFR16-positionFluorine substitution improves enzymatic activity and cellular potency. nih.gov
Aurora KinasesC-5 or C-6Phenyl urea, phenyl amide, or benzylamine (B48309) substitution resulted in similar or improved activity. nih.gov
VEGFR-22-position of pyrimidine (B1678525) ringAmide and sulfonamide groups enhanced activity. nih.gov
GSK-3β5-positionMethoxy group showed higher potency than a methyl group. nih.gov

Mechanisms of Action and Target Identification

The diverse biological activities of indazole derivatives stem from their ability to interact with a variety of molecular targets, thereby influencing key biochemical pathways. nih.govnih.gov

Interaction with Biological Targets

Derivatives of this compound have been investigated for their interaction with several important biological targets, primarily kinases and enzymes involved in immune regulation. nih.govnih.gov

For instance, certain 4,6-disubstituted-1H-indazole-4-amine derivatives have been identified as potent inhibitors of TDO and dual inhibitors of IDO1 and TDO. nih.gov These enzymes are crucial immune checkpoints, and their inhibition can activate T cell-mediated antitumor immune responses. nih.gov The interaction of these indazole derivatives with the active site of these enzymes is a key aspect of their mechanism of action.

Influence on Biochemical Pathways

By inhibiting their respective targets, this compound derivatives can modulate various biochemical pathways implicated in disease.

The inhibition of IDO1 and TDO by indazole derivatives leads to a decrease in the degradation of tryptophan and a reduction in the production of kynurenine (B1673888). nih.gov This modulation of the kynurenine pathway can reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. nih.gov

When targeting kinases, these derivatives can interfere with signaling pathways that control cell growth, proliferation, and survival. For example, by inhibiting receptor tyrosine kinases like VEGFR-2, they can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Similarly, inhibition of kinases like Aurora kinases or FGFR can disrupt cell cycle progression and induce apoptosis in cancer cells. nih.gov

Drug Discovery and Development Aspects

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent involves rigorous evaluation of its drug-like properties. For derivatives of this compound, pharmacokinetic considerations and computational studies are integral to their development.

Pharmacokinetic Considerations (e.g., membrane permeability)

Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a critical determinant of its clinical success. For orally administered drugs, membrane permeability is a key factor influencing their absorption from the gastrointestinal tract.

The table below outlines key pharmacokinetic parameters and their importance in drug development.

Pharmacokinetic Parameter Description Importance
Absorption The process by which a drug enters the bloodstream.Determines the fraction of the administered dose that reaches systemic circulation.
Distribution The reversible transfer of a drug from one location to another within the body.Influences the concentration of the drug at its site of action.
Metabolism The chemical modification of a drug by the body.Can lead to the activation or inactivation of the drug and affects its duration of action.
Excretion The removal of the drug and its metabolites from the body.Determines the half-life of the drug and the dosing interval.
Membrane Permeability The ability of a drug to pass through biological membranes.Crucial for oral absorption and distribution to various tissues.

In silico Docking Studies for Target Binding

In silico molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.govnih.gov This technique plays a crucial role in understanding the structure-activity relationships of indazole derivatives and in guiding the design of more potent and selective inhibitors. nih.gov

Docking studies of indazole derivatives have revealed key interactions with their biological targets. For example, in the case of IDO1 inhibitors, docking models have shown that the 1H-indazole motif can effectively interact with the ferrous ion of the heme group and the hydrophobic pockets A and B of the enzyme's active site. nih.gov These interactions are considered essential for the inhibitory activity, highlighting the 1H-indazole structure as a novel and potent pharmacophore for IDO1 inhibition. nih.gov

Similarly, for kinase inhibitors, docking studies can predict how the indazole core and its substituents fit into the ATP-binding pocket. nih.gov These models can identify specific hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the binding affinity. nih.gov This information is invaluable for medicinal chemists to rationally design new derivatives with improved binding characteristics.

Patent Landscape Analysis of Indazole Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant pharmacological importance as the foundational structure for a multitude of compounds with therapeutic potential. nih.govtandfonline.comresearchgate.net This has led to substantial interest in the development and patenting of novel indazole-based therapeutic agents. nih.gov Indazole derivatives have demonstrated a wide array of biological activities, leading to their investigation in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. nih.govtandfonline.comresearchgate.net

The versatility of the indazole ring system has spurred extensive research, resulting in a significant number of patents for new derivatives with diverse therapeutic applications. tandfonline.com A review of patents from 2013 to 2017 alone identified 42 patents for derivatives built on the indazole scaffold. nih.govtandfonline.com These patents cover a broad spectrum of diseases, underscoring the scaffold's value in drug discovery.

Patented indazole derivatives have shown promise as anticancer and anti-inflammatory agents. nih.govresearchgate.net They have also been developed for their activity as protein kinase inhibitors, which has applications in oncology and other disorders. nih.govnih.gov Furthermore, their potential in treating neurodegenerative conditions and bacterial infections highlights the broad utility of this chemical class. tandfonline.comgoogle.com

Recent patents have disclosed novel substituted indazoles for a range of diseases. For instance, some patents describe compounds for treating endometriosis, rheumatoid arthritis, lupus erythematosus, multiple sclerosis, psoriasis, and various tumor diseases. google.com Others focus on the development of indazole compounds as cannabinoid (CB)1 receptor agonists for conditions like pain, rheumatoid arthritis, and osteoarthritis. google.com The continuous need for new therapeutic molecules ensures that substituted indazoles remain a valid and active area of research for developing new lead compounds. tandfonline.com

Table 1: Selected Recent Patents on Therapeutic Applications of Indazole Derivatives

Patent Number Therapeutic Application / Target Description
WO2016083433A1 Inflammatory diseases, autoimmune diseases, proliferative diseases Describes novel substituted indazoles that inhibit Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target for anti-inflammatory drug development. google.com
WO2009106982A1 CB1 receptor-mediated conditions Relates to indazole compounds with cannabinoid (CB)1 receptor binding activity for treating conditions like pain and rheumatoid arthritis. google.com
US6982274B2 Neurodegenerative diseases Covers 1H-indazole compounds with JNK inhibitory action for the potential treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. google.com

The patent strategy for commercially successful indazole-based drugs like Axitinib provides a clear example of how pharmaceutical companies protect their innovations and extend market exclusivity. Axitinib, a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), is primarily used in the treatment of advanced renal cell carcinoma. patsnap.com The patent landscape surrounding Axitinib is multifaceted, involving a "patent thicket" strategy that creates multiple layers of protection. patsnap.com

This layered approach goes beyond the initial compound patent, which protects the active pharmaceutical ingredient itself. patsnap.com Companies file secondary patents covering various aspects of the drug, which can include:

Crystalline Forms (Polymorphs): Different crystalline forms of a drug can have different properties, such as stability and bioavailability. Pfizer holds a patent for the most stable crystalline form of Axitinib, which offers advantages in manufacturing and product stability. pfizer.comnih.gov Other companies have also patented multiple crystal and co-crystal forms to improve pharmacokinetic properties. patsnap.com

Formulations: Patents can cover specific pharmaceutical compositions. For example, patents have been filed for emulsion formulations and stable, amorphous hybrid nanoparticles containing Axitinib to enhance oral bioavailability. patsnap.compatsnap.com

Methods of Use and Combination Therapies: As new therapeutic uses are discovered, they can be patented. Pfizer has secured patents for the use of Axitinib in combination with other drugs like pembrolizumab (B1139204) and avelumab, which has become a first-line therapy for advanced kidney cancer. pfizer.com The exploration of Axitinib for new indications, such as in treating cerebrovascular diseases or inhibiting certain viruses, further expands its patent portfolio. patsnap.com

Manufacturing Processes: Innovations in the synthesis of the drug can also be patented. While early processes for Axitinib involved palladium-catalyzed reactions, which required subsequent removal of the metal, newer patent applications describe improved and more efficient manufacturing methods. google.comgoogle.com

This comprehensive patenting strategy, encompassing the core compound, specific forms, formulations, new uses, and manufacturing processes, creates a robust and enduring intellectual property portfolio. patsnap.compatsnap.com It serves as a significant barrier to generic competition, potentially extending the effective market monopoly well beyond the expiration of the original compound patent. patsnap.com

Table 2: Key Patents for the Indazole-based Drug Axitinib

Patent Number Patent Type Description of Innovation
US 6,534,524 Compound Patent Covers the Axitinib molecule itself as a tyrosine kinase inhibitor. pfizer.comnih.gov
US 8,791,140 Formulation Patent (Crystalline Form) Protects the specific, most stable solid crystal form of Axitinib, improving manufacturability and stability. pfizer.comnih.gov
US 10,570,202 Method of Use Patent (Combination Therapy) Covers the treatment of patients with the combination of Axitinib and pembrolizumab. pfizer.com

Applications in Materials Science and Supramolecular Chemistry

Indazole Derivatives in Organic Materials

The conjugated π-system of the indazole core makes its derivatives suitable for a range of applications in organic materials, particularly in optics and electronics. bldpharm.com

Indazole derivatives are known to form the basis of various photoluminescent materials. The aromatic nature of the indazole ring, combined with its ability to coordinate with metal ions, allows for the creation of coordination polymers with interesting light-emitting properties. sigmaaldrich.com For instance, zinc (II) and cadmium (II) complexes with 1H-indazole-6-carboxylic acid have been synthesized and shown to be efficient luminescent coordination polymers under UV irradiation. sigmaaldrich.com The emission properties are generally attributed to ligand-centered π-π* electronic transitions. sigmaaldrich.com The introduction of different functional groups onto the indazole scaffold can modulate the photophysical characteristics of the resulting materials. vwr.com Similarly, imidazole (B134444) derivatives, which share structural similarities with indazoles, are also widely used in the development of thermally stable organic luminescent materials for applications like organic light-emitting diodes (OLEDs). vwr.combldpharm.comwmich.edu

The electron-rich nature of the indazole moiety allows it to function as an effective component in donor-acceptor (D-A) type organic semiconductors. sigmaaldrich.com These materials are fundamental to organic electronics, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bldpharm.com In D-A structures, the indazole unit can act as the electron-donating part, which is then connected to an electron-accepting unit via a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), a key process for the functioning of many organic electronic devices.

Indazole derivatives have also been explored as photosensitizers in dye-sensitized solar cells (DSSCs). bldpharm.com In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2). The highly conjugated system of indazoles makes them effective chromophores for this purpose. bldpharm.com By modifying the structure, for example, by creating D-π-A type dyes where indazole can be part of the donor or π-bridge system, researchers can tune the absorption spectrum and energy levels to improve the efficiency of the solar cell. biosynth.com

Supramolecular Chemistry with Indazole Scaffolds

The ability of the indazole scaffold to engage in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable building block in supramolecular chemistry. This field focuses on the self-assembly of molecules into larger, well-defined structures.

Indazole and its derivatives can act as ligands to form metal-organic complexes with various transition metals. A notable example is the formation of copper-indazolate "nanojars." These are large, self-assembled supramolecular structures where multiple copper ions and indazolate ligands, along with hydroxide (B78521) ions, form a container-like assembly. bldpharm.com These nanojars are an extension of the well-studied copper-pyrazolate systems. bldpharm.comdoronscientific.com The self-assembly process is templated by an anion that becomes encapsulated within the nanojar's central cavity. bldpharm.com

Table of Anion Encapsulation by Copper-Pyrazolate Nanojars (as an analogue for Indazolate Systems)

Encapsulated AnionNanojar Formula (General)SelectivityReference
Carbonate (CO₃²⁻)[CO₃⊂{Cu(OH)(pz)}ₙ]²⁻ (n = 27-33)Selective for CO₃²⁻ or SO₄²⁻ over other anions sigmaaldrich.comdoronscientific.com
Sulfate (B86663) (SO₄²⁻)[SO₄⊂{Cu(OH)(pz)}ₙ]²⁻ (n = 27-33)Achieved through rigidification of the nanojar shell sigmaaldrich.comdoronscientific.com
Molybdate (MoO₄²⁻)[MoO₄⊂{Cu(OH)(pz)}ₙ]²⁻ (n = 28, 31-33)Formed by rearrangement of other clusters

Note: This table shows data for pyrazolate (pz) nanojars, as specific data for indazolate nanojars with varied anions is less detailed in the provided search context. The principles of formation and anion recognition are analogous.

Copper-indazolate nanojars exhibit a high affinity for hydrophilic anions. bldpharm.com The interior of the nanojar creates a hydrophilic cavity lined with hydrogen-bond donors (from hydroxide groups), which strongly binds anions like carbonate or sulfate. bldpharm.comsigmaaldrich.comdoronscientific.com The exterior of the nanojar is hydrophobic, which allows the entire complex to be soluble in organic solvents. This unique structure enables the nanojars to act as phase-transfer agents, selectively recognizing and transporting hydrophilic anions from an aqueous phase into an organic phase. bldpharm.com This capability is of significant interest for applications in anion sequestration and sensing. doronscientific.com

The formation of copper-indazolate nanojars is a complex self-assembly process. bldpharm.com It begins with the mixing of a copper(II) salt, the indazole ligand, and a base in the presence of a templating anion. bldpharm.com The components—copper(II), hydroxide, and deprotonated indazolate—spontaneously organize into stacked metallamacrocycles that form the final jar-like structure around the template anion. bldpharm.comdoronscientific.com The entire assembly is held together by a combination of coordinative bonds between copper and indazolate, bridging hydroxide ligands, and a network of hydrogen bonds directed at the central anion. bldpharm.com Researchers have studied these pathways to understand how to control the size and selectivity of the resulting nanojars, for instance, by using tethered bis-pyrazole ligands to "rigidify" the structure and enforce selectivity between similar anions like sulfate and carbonate. sigmaaldrich.com

Hydrogen Bonding and π-π Stacking in Supramolecular Architectures

The self-assembly of 4,6-Difluoro-3-iodo-1H-indazole into higher-order structures is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The indazole scaffold contains an N-H group that can act as a hydrogen bond donor and a pyridinic nitrogen atom that can serve as a hydrogen bond acceptor. This facilitates the formation of robust intermolecular connections.

Detailed research on analogous heterocyclic compounds, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, has demonstrated the formation of centrosymmetric dimers through N-H···N hydrogen bonds. In these structures, two molecules are linked together in a head-to-tail fashion. It is highly probable that this compound participates in similar dimeric motifs, which can then serve as building blocks for more extended supramolecular arrays.

Furthermore, the iodine atom on the indazole ring introduces the possibility of halogen bonding. The iodine can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of a neighboring molecule (C-I···N). This type of interaction has been observed to link dimers of 3-iodo-1H-pyrazolo[3,4-b]pyridine into zigzag chains. nih.govbldpharm.com The combination of hydrogen bonding, π-π stacking, and halogen bonding provides a versatile toolkit for the rational design of supramolecular architectures based on this compound.

Table of Interactions in Related Indazole Systems

CompoundInteraction TypeSupramolecular Motif
3-Iodo-1H-pyrazolo[3,4-b]pyridineN-H···N Hydrogen BondingCentrosymmetric dimers
3-Iodo-1H-pyrazolo[3,4-b]pyridineC-I···N Halogen BondingZigzag chains
3-Iodo-1H-pyrazolo[3,4-b]pyridineπ-π StackingStabilization of crystal packing
Perfluorinated 1H-indazolesDependent on perfluoroalkyl chain lengthDimers, helices

This table is based on data from related compounds and illustrates potential interaction motifs for this compound.

Chiral Supramolecular Structures from Achiral Monomers

A fascinating aspect of supramolecular chemistry is the spontaneous formation of chiral superstructures from achiral molecular components. This phenomenon, known as spontaneous resolution or the induction of supramolecular chirality, is of great interest for the development of chiral materials and for understanding the origins of homochirality in nature.

While this compound is an achiral molecule, its self-assembly into non-centrosymmetric, helical, or other chiral arrangements is a distinct possibility. Studies on perfluorinated 1H-indazoles have shown that the length of the perfluoroalkyl chain can dictate the resulting supramolecular structure, leading to the formation of helical catemers. biosynth.com This indicates that subtle modifications to the molecular structure can have a profound impact on the chirality of the resulting assembly.

The formation of chiral supramolecular structures from achiral monomers like this compound can be driven by the optimization of intermolecular interactions in a three-dimensional space that lacks inversion symmetry. For example, a helical arrangement of molecules, linked by hydrogen bonds, can be more energetically favorable than a simple linear or sheet-like structure. In such a helical assembly, the individual achiral molecules adopt a specific orientation relative to their neighbors, resulting in a superstructure with a defined handedness (left or right).

The induction of such chirality can sometimes be influenced by external factors such as the presence of a chiral solvent or dopant, or even by random fluctuations during the crystallization process. Once a particular handedness is established in a growing crystal, it can be propagated throughout the entire structure. The potential for this compound to form such chiral assemblies makes it a candidate for studies in chiroptical materials and asymmetric catalysis.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The demand for complex indazole derivatives in various scientific fields necessitates the development of more efficient and environmentally benign synthetic methodologies. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. To address these challenges, research is moving towards innovative strategies that offer higher efficiency, scalability, and sustainability.

One promising approach involves the use of readily available starting materials and minimizing the number of synthetic steps. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been developed to produce indazoles with high functional group tolerance under mild conditions. organic-chemistry.org Another sustainable approach utilizes copper oxide nanoparticles on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent, demonstrating high recyclability and potential for gram-scale production. nih.gov Furthermore, metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS) provides a direct and efficient route to halogenated indazoles. researchgate.net

A practical synthesis of indazoles has been achieved through the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648), which effectively avoids the formation of byproducts often seen in direct preparations from aldehydes. capes.gov.bracs.org The direct C-H functionalization of the indazole core is another area of intense research, offering a more atom-economical approach to diversification of the indazole scaffold. researchgate.netrsc.org

Flow chemistry is emerging as a powerful tool for the synthesis of indazoles, offering advantages such as enhanced safety, improved reproducibility, and seamless scalability. acs.org This technology allows for the rapid synthesis of multi-gram quantities of pharmaceutically relevant indazole fragments on demand. The use of flow reactors can provide a safe and scalable route to a wide range of both known and novel indazoles, including those with amino and hydroxy functionalities at the 3-position. acs.org

Exploration of New Biological Targets and Therapeutic Areas

Indazole derivatives have a well-established role as kinase inhibitors in oncology, with several approved drugs targeting pathways like VEGFR. nih.govpnrjournal.comresearchgate.net Future research aims to expand the therapeutic utility of fluorinated indazoles by identifying novel biological targets and exploring new disease areas.

Recent studies have highlighted the potential of indazole derivatives to inhibit a range of other kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govnih.gov Fluorinated indazoles have shown particular promise, with some derivatives exhibiting potent activity against mutant forms of EGFR that are resistant to current therapies. nih.gov

Beyond cancer, fluorinated indazoles are being investigated for other therapeutic applications. For example, certain derivatives have shown inhibitory activity against receptor-interacting protein 2 (RIP2) kinase, suggesting their potential in treating inflammatory diseases. nih.gov There is also emerging evidence for their use as antiviral agents, particularly in the treatment of influenza virus infection, and as antileishmanial agents. mdpi.comnih.govgoogle.com The diverse biological activities of indazole-containing compounds, including anti-inflammatory, anti-HIV, and antifungal properties, continue to drive the exploration of new therapeutic avenues. nih.govnih.gov

Advanced Computational Modeling for Drug Design and Material Properties

Computational methods are becoming indispensable tools in the development of new indazole-based molecules for both therapeutic and material applications. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to predict the physicochemical properties, biological activity, and material characteristics of novel indazole derivatives. nih.govrsc.org

In drug discovery, computational studies are used to design and optimize indazole derivatives for specific biological targets. nih.govrsc.org For example, molecular docking simulations can predict the binding modes of indazole derivatives to the active sites of enzymes like trypanothione (B104310) reductase in Leishmania, guiding the synthesis of more potent inhibitors. nih.gov DFT calculations can provide insights into the electronic structure and reactivity of these molecules, helping to rationalize their biological activity and guide further structural modifications. nih.govrsc.org These in silico approaches accelerate the drug design process by prioritizing compounds for synthesis and experimental testing. nih.govjmchemsci.com

Integration of Indazole Derivatives into Advanced Functional Materials

The unique photophysical properties of indazole derivatives are being harnessed for their integration into advanced functional materials. The indazole scaffold, particularly the 2H-indazole isomer, is being explored for its potential in organic light-emitting diodes (OLEDs). researchgate.net The inherent fluorescence and the ability to tune the electronic properties through substitution make indazoles attractive candidates for use as emitters or host materials in OLED devices.

Furthermore, the introduction of heavy atoms like iodine into the indazole structure opens up possibilities for their use in other advanced applications. For instance, the incorporation of halogen bonding has been shown to enhance the radioluminescence properties of organic scintillators, suggesting a potential application for iodo-indazole derivatives in radiation detection technologies. researchgate.net

Continued Research into Supramolecular Assemblies and Their Applications

The ability of halogenated indazoles to form predictable supramolecular structures through non-covalent interactions is a rapidly growing area of research with significant implications for crystal engineering and materials science. nih.gov The presence of both hydrogen bond donors (N-H) and halogen bond donors (C-I) in molecules like 4,6-difluoro-3-iodo-1H-indazole allows for the construction of well-defined one-, two-, and three-dimensional networks.

Studies on related halogenated heterocycles, such as pyrazoles, have shown that the nature of the halogen atom can significantly influence the resulting supramolecular architecture, leading to the formation of dimers, trimers, or catemeric chains. mdpi.com The interplay between hydrogen bonding and halogen bonding is crucial in directing the self-assembly of these molecules. nih.govmdpi.com Understanding and controlling these interactions will enable the rational design of crystalline materials with desired properties, such as specific packing arrangements, porosity, or optical characteristics. The study of these supramolecular assemblies is not only of fundamental interest but also holds promise for the development of new functional materials. researchgate.netmdpi.com For example, the replacement of a hydrogen atom with fluorine has been shown to alter the supramolecular structure of NH-indazoles, leading to the formation of helical catemers instead of the more common hydrogen-bonded dimers. rsc.orgresearchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,6-Difluoro-3-iodo-1H-indazole with high yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred for halogenation reactions due to their ability to stabilize intermediates .
  • Temperature Control: Reactions are typically conducted at 80–100°C to balance reaction kinetics and avoid decomposition .
  • Yield Optimization: Use stoichiometric excess of iodinating agents (e.g., NIS) and monitor progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves aromatic protons. 13C^{13}\text{C} NMR confirms substitution patterns .
  • Mass Spectrometry (HRMS): Accurate mass determination (e.g., ESI-HRMS) validates molecular formula (C7_7H3_3F2_2IN2_2, MW 280.02 g/mol) .
  • X-Ray Crystallography: Resolves 3D structure, confirming iodine and fluorine positions on the indazole ring .

Q. How does the reactivity of this compound differ in cross-coupling reactions compared to non-halogenated indazoles?

Methodological Answer:

  • Iodine as a Leaving Group: The iodine atom facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 90°C) .
  • Fluorine Effects: Electron-withdrawing fluorine atoms deactivate the ring, requiring longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to modulate kinase inhibition selectivity?

Methodological Answer:

  • Substituent Engineering: Introduce electron-donating groups (e.g., -NH2_2, -OMe) at the 1-position to enhance binding affinity for ATP pockets .
  • Halogen Bonding: Retain iodine for halogen bonding with kinase hinge regions. Replace fluorine with bulkier substituents (e.g., -CF3_3) to probe steric effects .
  • Biological Assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays to quantify IC50_{50} values .

Q. How should researchers address contradictory reports on the antibacterial activity of halogenated indazoles?

Methodological Answer:

  • Purity Verification: Confirm compound purity (>98%) via HPLC and elemental analysis to rule out impurities skewing results .
  • Assay Standardization: Use consistent bacterial strains (e.g., MRSA, E. coli ATCC 25922) and MIC protocols (CLSI guidelines) .
  • Mechanistic Studies: Perform time-kill assays and resistance induction studies to differentiate bactericidal vs. bacteriostatic effects .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., C-5) prone to nucleophilic attack .
  • MD Simulations: Simulate solvent effects (e.g., DMSO) to model reaction pathways and transition states .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) at the 1-position to prevent N-H deprotonation in acidic media .
  • Storage Conditions: Store under inert gas (Ar) at -20°C in amber vials to minimize photodegradation and iodine loss .

Q. How can multi-step synthesis routes for this compound derivatives be optimized for scalability?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow systems for iodination steps to enhance heat transfer and reduce reaction time .
  • Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd@SiO2_2) in cross-coupling reactions to minimize metal leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.